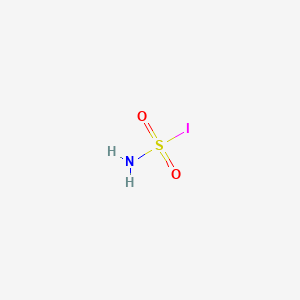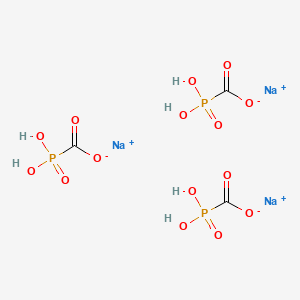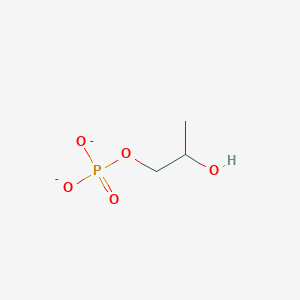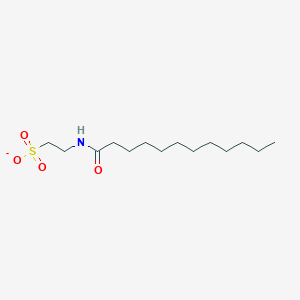
Trihydroxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydroxybutane is a polyol.
Scientific Research Applications
1. Veterinary Medicine
Trihydroxybutane, also known as trilostane, has been studied for its efficacy in treating Cushing's syndrome in horses. Clinical signs like lethargy, polyuria, polydipsia, and laminitis improved in horses treated with trilostane, and it was well-tolerated without side effects (McGowan & Neiger, 2010).
2. Biochemistry
Trilostane is a competitive inhibitor of 3β-hydroxysteroid dehydrogenase, important in steroid biosynthesis. It inhibits the conversion of pregnenolone to progesterone, impacting corticosterone and aldosterone production in rats (Potts et al., 1978).
3. Pharmacology
In canine studies, trilostane showed an influence on 11β-hydroxysteroid dehydrogenase activity, suggesting potential broader effects on steroid biosynthesis in dogs (Teshima et al., 2014).
4. Endocrinology
The drug has been effective in treating primary aldosteronism, significantly reducing plasma aldosterone levels and blood pressure in patients (Winterberg et al., 1985).
properties
CAS RN |
1319-74-0 |
|---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
butane-1,1,1-triol |
InChI |
InChI=1S/C4H10O3/c1-2-3-4(5,6)7/h5-7H,2-3H2,1H3 |
InChI Key |
GTTSNKDQDACYLV-UHFFFAOYSA-N |
SMILES |
CCCC(O)(O)O |
Canonical SMILES |
CCCC(O)(O)O |
synonyms |
1,3,4-butanetriol butanetriol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Thia-3,10,16-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,10,12,14-hexaen-4-amine](/img/structure/B1258342.png)

![1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1258345.png)
![2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid](/img/structure/B1258347.png)



![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)

![3-(Cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258357.png)

![8-[5-(5-Amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1258361.png)